molecular formula C29H42O9 B1253629 (3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Cat. No. B1253629
M. Wt: 534.6 g/mol
InChI Key: QBILRDAMJUPXCX-PDSBPYSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde is a natural product found in Draba nemorosa, Corchorus capsularis, and other organisms with data available.

Scientific Research Applications

Crystal Structure and Molecular Properties

The compound is involved in research related to crystal structures and molecular properties. Ketuly et al. (2010) studied a structurally similar compound, highlighting different orientations of peripheral groups and molecular interactions in crystals. This research contributes to understanding the molecular structure and potential applications in material science and pharmaceuticals (Ketuly et al., 2010).

Bioactive Compounds from Natural Sources

The compound's structural framework is relevant in the study of bioactive compounds derived from natural sources. Zhang et al. (2012) isolated a compound with a similar structure from Periploca sepium Bunge, a traditional Chinese medicine. This highlights the potential medicinal properties of such compounds, particularly in traditional medicine practices (Zhang et al., 2012).

Antimicrobial and Antifungal Applications

Sidjui et al. (2015) investigated chemical constituents isolated from the root of Leplaea mayombenis, which included compounds with similar structural characteristics. These compounds exhibited antimicrobial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Sidjui et al., 2015).

Synthetic Derivatives and Chemical Synthesis

Research by Valverde et al. (2013) involved the synthesis of aromatic-steroid derivatives, demonstrating the compound’s relevance in synthetic chemistry. This work underlines the importance of such compounds in the development of new chemical entities for various applications (Valverde et al., 2013).

Oxidative Stress and Antioxidant Properties

Manfredini et al. (2000) designed molecular combinations of antioxidants that include structural elements similar to the compound . This research contributes to understanding the role of such compounds in combating oxidative stress, with implications in health and disease management (Manfredini et al., 2000).

properties

Molecular Formula

C29H42O9

Molecular Weight

534.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25+,26-,27+,28+,29+/m1/s1

InChI Key

QBILRDAMJUPXCX-PDSBPYSYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O

synonyms

corchoroside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Reactant of Route 2
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Reactant of Route 3
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Reactant of Route 4
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Reactant of Route 5
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Reactant of Route 6
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

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